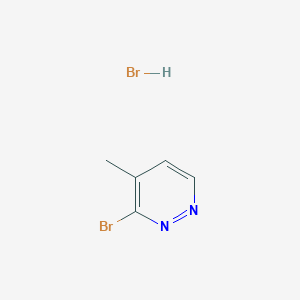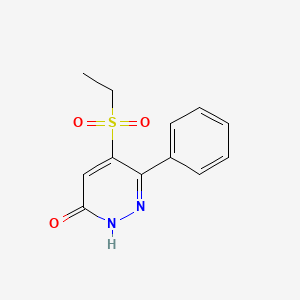
3-Bromo-4-methylpyridazine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-methylpyridazine hydrobromide is a chemical compound with the molecular formula C5H5BrN2·HBr It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methylpyridazine hydrobromide typically involves the bromination of 4-methylpyridazine. One common method includes the reaction of 4-methylpyridazine with bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature. The reaction proceeds as follows:
C5H6N2+Br2→C5H5BrN2+HBr
The resulting 3-Bromo-4-methylpyridazine is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Bromo-4-methylpyridazine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide, and a suitable solvent.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridazines with various functional groups.
Oxidation: N-oxides of 3-Bromo-4-methylpyridazine.
Reduction: Amines derived from the reduction of the bromine atom.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
科学研究应用
3-Bromo-4-methylpyridazine hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Bromo-4-methylpyridazine hydrobromide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can facilitate interactions with nucleophilic sites in proteins or DNA, potentially leading to biological effects.
相似化合物的比较
Similar Compounds
- 4-Bromo-3-methylpyridazine
- 3-Chloro-4-methylpyridazine
- 3-Iodo-4-methylpyridazine
Comparison
3-Bromo-4-methylpyridazine hydrobromide is unique due to the presence of both a bromine atom and a methyl group on the pyridazine ring. This combination can influence its reactivity and biological activity compared to other similar compounds. For example, the bromine atom can participate in specific substitution reactions that may not be possible with chlorine or iodine analogs.
属性
CAS 编号 |
1998215-84-1 |
|---|---|
分子式 |
C5H6Br2N2 |
分子量 |
253.92 g/mol |
IUPAC 名称 |
3-bromo-4-methylpyridazine;hydrobromide |
InChI |
InChI=1S/C5H5BrN2.BrH/c1-4-2-3-7-8-5(4)6;/h2-3H,1H3;1H |
InChI 键 |
ZPESQFPHYPBUGK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=NC=C1)Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B11782725.png)



![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B11782750.png)






![7-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B11782779.png)


